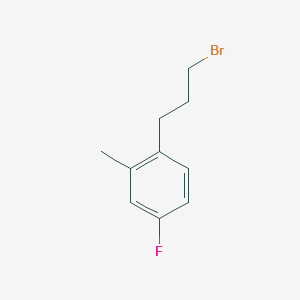
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene is an organic compound with the molecular formula C10H12BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group, a fluorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is often carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to accelerate the reaction and enhance efficiency .
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 4-fluoro-2-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The primary product is 4-fluoro-2-methylbenzene.
科学的研究の応用
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. The fluorine and methyl groups influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the fluorine and methyl substituents, resulting in different reactivity and applications.
4-Fluoro-2-methylbenzene: Lacks the bromopropyl group, making it less reactive towards nucleophilic substitution.
1-(3-Bromopropyl)-4-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties .
Uniqueness
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in various synthetic and research applications.
特性
分子式 |
C10H12BrF |
|---|---|
分子量 |
231.10 g/mol |
IUPAC名 |
1-(3-bromopropyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
PDKRUBSDYTZLIB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


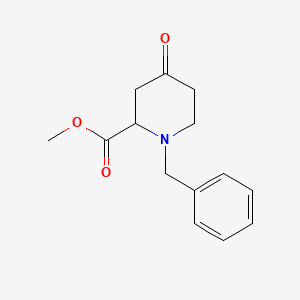

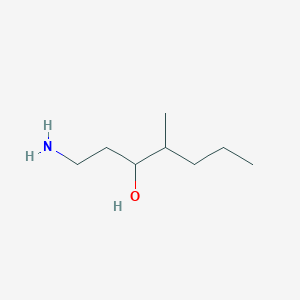

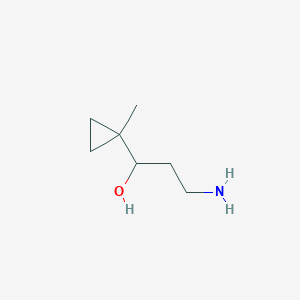
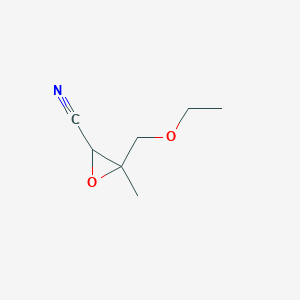
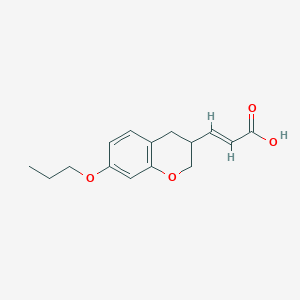
![N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13173963.png)
![7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13173965.png)
![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
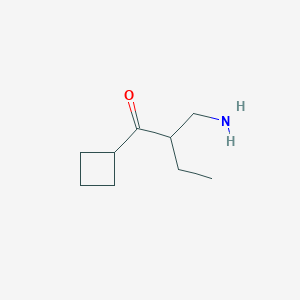

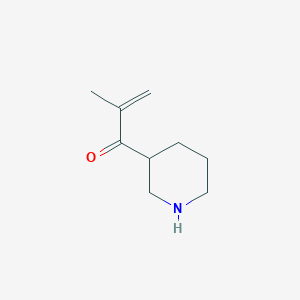
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)
